molecular formula C14H13FN2O3S B7488355 n-(2-Flouro-benzyl)-4-sulfamoyl-benzamide

n-(2-Flouro-benzyl)-4-sulfamoyl-benzamide

Cat. No.: B7488355
M. Wt: 308.33 g/mol
InChI Key: ULYMHSXFSKOHGH-UHFFFAOYSA-N
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Description

N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide is an organic compound that features a benzamide core structure with a fluorobenzyl and sulfamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide typically involves the reaction of 2-fluorobenzylamine with 4-sulfamoylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Scientific Research Applications

N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-4-Sulfamoyl-Benzamide
  • N-(2-Chlorobenzyl)-4-Sulfamoyl-Benzamide
  • N-(2-Bromobenzyl)-4-Sulfamoyl-Benzamide

Uniqueness

N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro or bromo analogs .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYMHSXFSKOHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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